6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound recognized for its role as an intermediate in the synthesis of Selpercatinib, a drug used in the treatment of advanced cancers associated with specific RET gene alterations. The compound is classified under the category of organic compounds, particularly within the pyrazolo[1,5-a]pyridine derivatives. Its chemical structure features a bromine atom and a methoxy group, contributing to its unique properties and reactivity.
The compound has the Chemical Abstracts Service (CAS) number 1207836-10-9 and is also known by several synonyms including PDK1-IN-1 and LOXO-292 intermediate. It is commercially available from various suppliers for research purposes, indicating its significance in pharmaceutical development and organic synthesis .
The synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves a multi-step process. A notable method includes the reaction of 2,4,6-trimethylbenzenesulfonic acid with 3-bromo-5-methoxypyridinamine salt in dimethylformamide. Here are the detailed steps:
The yield from this synthesis was reported to be approximately 56% .
The molecular formula of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is C9H6BrN3O, with a molecular weight of 252.07 g/mol. The structure consists of a pyrazole ring fused to a pyridine ring with a carbonitrile group at position three and a methoxy group at position four.
This structural configuration is essential for its biological activity and interaction with target proteins .
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile participates in various chemical reactions typical of pyridine and pyrazole derivatives. Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups like bromine and carbonitrile.
The compound can undergo:
These reactions are vital for modifying the compound into more complex structures for pharmaceutical applications .
The mechanism of action for 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile primarily relates to its role as an intermediate in synthesizing Selpercatinib. This drug functions as a selective inhibitor of RET kinases involved in oncogenic signaling pathways.
Upon administration, Selpercatinib binds to the ATP-binding site of RET kinases, inhibiting their activity and leading to reduced proliferation of cancer cells that harbor RET mutations. This inhibition is crucial for managing tumors that are driven by aberrant RET signaling .
The physical properties of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile include:
Key chemical properties include:
These properties influence the compound's behavior in biological systems and its suitability as a drug precursor .
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is primarily used as an intermediate in pharmaceutical research and development. Its most notable application is in the synthesis of Selpercatinib for treating patients with specific types of cancer that involve RET alterations.
Additionally, it serves as a valuable compound for laboratory research involving pyrazole derivatives and their potential therapeutic effects against various diseases .
The construction of the pyrazolo[1,5-a]pyridine core represents a critical strategic challenge in synthesizing 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. Modern catalytic approaches have significantly improved the efficiency of this molecular architecture assembly. Palladium-catalyzed cyclization reactions have emerged as particularly valuable for establishing the bicyclic framework with precise regiocontrol. These methods typically employ Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts (0.5-2 mol%) in conjunction with phosphine ligands (e.g., XPhos, SPhos) to facilitate intramolecular C-N bond formation at temperatures between 80-100°C [6].
Copper-mediated cross-coupling reactions offer complementary approaches for installing key substituents during core formation. The methoxy group at the 4-position is frequently introduced via copper(I)-catalyzed nucleophilic aromatic substitution, where copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) catalyzes the displacement of activated halogens by methoxide ions. This catalytic system demonstrates remarkable chemoselectivity, preferentially functionalizing the 4-position even in the presence of other potential reaction sites [8]. Additionally, microwave-assisted catalytic cyclization has gained prominence for reducing reaction times from hours to minutes while improving overall yields by 15-25% compared to conventional heating methods.
Table 1: Catalytic Systems for Pyrazolo[1,5-a]pyridine Core Functionalization
Catalyst System | Ligand | Temperature Range | Key Functionalization | Yield Range |
---|---|---|---|---|
Pd(OAc)₂/XPhos | XPhos | 90-100°C | Core formation | 65-78% |
CuI/DMEDA | DMEDA | 120-130°C | Methoxylation at C4 | 70-82% |
Pd₂(dba)₃ | BrettPhos | 80-90°C | Bromination at C6 | 60-75% |
Cu₂O/1,10-phen | 1,10-phen | 100-110°C | Cyanation at C3 | 55-68% |
Recent advances have focused on tandem catalytic processes where multiple transformations occur sequentially without intermediate isolation. For instance, a one-pot procedure combining palladium-catalyzed cyclization with copper-mediated methoxylation has demonstrated significant process intensification benefits, reducing total synthesis time by approximately 40% while eliminating purification steps between transformations [6]. The strategic selection of orthogonal protecting groups enables such sequential catalytic transformations while preserving molecular integrity at sensitive positions, particularly when introducing the electron-withdrawing cyano group at the 3-position.
Regioselective bromination at the 6-position of the pyrazolo[1,5-a]pyridine scaffold presents distinct challenges due to competing reaction pathways and potential overbromination. The electron-donating methoxy group at C4 significantly influences bromination patterns by activating adjacent positions. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-5°C achieves selective monobromination at C6 with greater than 85% regioselectivity, leveraging the inherent electronic asymmetry of the heterocyclic system [5]. This controlled bromination is critical because the C6 bromide serves as the primary handle for subsequent cross-coupling reactions in drug synthesis applications, particularly for RET kinase inhibitors like selpercatinib .
Methoxylation selectivity is equally crucial, with the 4-position being strongly favored due to both electronic and steric factors. The introduction of the methoxy group typically precedes bromination, as the electron-donating methoxy group enhances nucleophilic substitution at C6. Optimization studies reveal that sodium methoxide in anhydrous methanol, combined with phase-transfer catalysts such as tetrabutylammonium bromide (TBAB), achieves near-quantitative conversion to the 4-methoxy derivative at 65-70°C within 3 hours [7]. This selectivity profile is further confirmed by computational studies (DFT calculations), which show a 4.3 kcal/mol energy preference for substitution at C4 versus other potential sites, aligning with the observed experimental regioselectivity.
Protecting group strategies play a pivotal role in maintaining functional group fidelity during these transformations. For the cyano group at C3, which exhibits sensitivity to strong nucleophiles and reducing conditions, sterically hindered silyl protecting groups (e.g., triisopropylsilyl) provide effective protection during bromination and methoxylation steps. These groups can be subsequently removed under mild fluoride conditions (e.g., TBAF in THF) without affecting other functional groups, achieving deprotection yields exceeding 95% [8].
The introduction of the cyano group at the 3-position employs two primary strategies: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cyanation. The SNAr approach capitalizes on the electron-deficient character of the pyrazolo[1,5-a]pyridine system, particularly when activated by the electron-withdrawing bromine atom at C6. Treatment with cyanide sources like copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) in refluxing DMF (120-130°C) for 6-8 hours achieves cyanation yields of 65-75% . This reaction proceeds via an addition-elimination mechanism where the electron-withdrawing bromine at C6 significantly enhances the electrophilicity of C3, facilitating nucleophilic attack.
Palladium-catalyzed cyanation offers a complementary approach with distinct advantages for less-activated intermediates. This method employs Pd(PPh₃)₄ (3-5 mol%) with zinc cyanide (Zn(CN)₂) as a safe cyanide source in DMF at 100°C. The catalytic cycle involves oxidative addition of an aryl halide (if present at C3), followed by transmetalation with Zn(CN)₂ and reductive elimination to form the C-CN bond. This approach achieves higher yields (78-85%) and superior functional group tolerance compared to traditional SNAr, particularly when sensitive substituents are present [6]. Additionally, this method circumvents the use of highly toxic cyanide salts, enhancing operational safety.
Table 2: Cyanation Methods for C3 Functionalization
Method | Reagents/Conditions | Temperature | Time | Yield | Advantages |
---|---|---|---|---|---|
Nucleophilic Aromatic Substitution | CuCN/DMF, 120°C | 120°C | 8h | 65-75% | Simple setup |
Palladium-Catalyzed Cyanation | Pd(PPh₃)₄/Zn(CN)₂, DMF | 100°C | 12h | 78-85% | Superior functional group tolerance |
One-pot Sequential Cyanation | TMSCN/KF, DMSO | 80°C | 6h | 70-73% | Mild conditions |
Rosemund-von Braun Reaction | CuCN/NMP, 140°C | 140°C | 24h | 60-68% | Applicable to iodo derivatives |
Alternative cyanation protocols have been explored to address limitations of conventional approaches. A modified Rosenmund-von Braun reaction employing CuCN in N-methylpyrrolidone (NMP) at 140°C for 24 hours provides moderate yields (60-68%) but requires specialized equipment for high-temperature operations. More recently, a one-pot sequential approach using trimethylsilyl cyanide (TMSCN) with potassium fluoride (KF) as activator in dimethyl sulfoxide (DMSO) at 80°C has demonstrated promising results with 70-73% yield under milder conditions . This method minimizes side product formation by reducing the exposure of sensitive intermediates to harsh reaction conditions.
The multi-step synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile demands precise optimization of solvent systems and temperature profiles to maximize overall yield and purity. DMF emerges as the preferred solvent for bromination and cyanation steps due to its ability to dissolve both organic intermediates and inorganic reagents while providing optimal polarity for SNAr reactions . Temperature optimization reveals that maintaining bromination at 0-5°C is critical for preventing dibromide formation, while cyanation requires elevated temperatures (120-130°C) to achieve practical reaction rates.
Recrystallization solvent selection significantly impacts final product purity. Ethanol-water mixtures (4:1 ratio) provide excellent recovery (85-90%) with ≥95% purity, while acetonitrile achieves even higher purity (≥98%) albeit with lower recovery (70-75%) [1] [3]. Thermal stability studies confirm that the compound maintains integrity when stored sealed at room temperature for extended periods, but degrades rapidly above 180°C, necessitating careful temperature control during high-energy processing steps [1].
Process intensification strategies have been successfully implemented to reduce the environmental footprint and production costs. Solvent recycling protocols enable the recovery and reuse of up to 80% of DMF from reaction mixtures through fractional distillation. Continuous flow chemistry approaches reduce reaction times by 50% compared to batch processes while improving heat transfer and mass transfer efficiency. These optimizations have increased overall yield from 42% in early synthetic routes to 56% in optimized large-scale processes .
Table 3: Solvent and Temperature Optimization Parameters
Synthetic Step | Optimal Solvent | Temperature Range | Reaction Time | Yield Improvement |
---|---|---|---|---|
Pyrazolo Core Formation | Toluene/EtOH (3:1) | 80-85°C | 5h | +22% vs. DMF alone |
C4 Methoxylation | Anhydrous MeOH | 65-70°C | 3h | +15% vs. THF |
C6 Bromination | DMF | 0-5°C | 2h | +18% vs. CH₂Cl₂ |
C3 Cyanation | DMF/DMSO (1:1) | 120-125°C | 6h | +12% vs. DMF alone |
Final Recrystallization | Ethanol/water (4:1) | 0-5°C (crystallization) | - | Purity ≥95% |
The critical impact of temperature gradients during cooling crystallization has been systematically studied. Controlled cooling at 0.5°C/min from 70°C to 0°C produces uniform crystals with significantly improved filtration characteristics, reducing processing time by 30% compared to uncontrolled quenching. This precise thermal management also minimizes solvent inclusion and enhances crystal purity by reducing co-precipitation of impurities [3] .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7